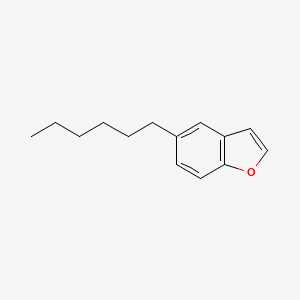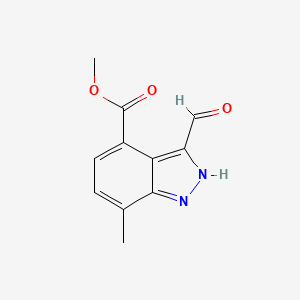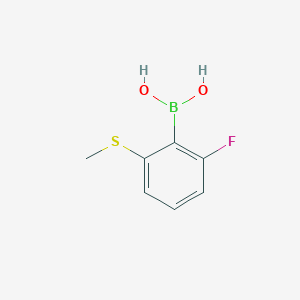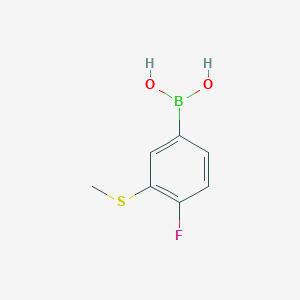
3-Bromo-4,5-difluorobenzaldehyde
Overview
Description
3-Bromo-4,5-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring, which in this case is a benzene ring .
Mode of Action
3-Bromo-4,5-difluorobenzaldehyde likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
One study suggests that similar compounds may activate nrf2 signaling cascades in keratinocytes .
Pharmacokinetics
The compound has a boiling point of 2379±350 °C at 760 mmHg, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the presence of other substances that can act as free radicals . Additionally, its stability may be affected by temperature, as suggested by its boiling point .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-difluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial as glutathione is a major antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are key signaling molecules involved in cellular inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human keratinocytes, it enhances the levels of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, such as the NF-κB and STAT1 pathways, leading to reduced inflammatory responses . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the production of reduced glutathione . This compound also inhibits the phosphorylation of NF-κB and STAT1, thereby reducing the expression of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and antioxidant agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions at low temperatures . Long-term studies have shown that it can maintain its activity in vitro, providing sustained protection against oxidative stress and inflammation . Its stability and efficacy in vivo may vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione synthetase, leading to increased production of reduced glutathione . This interaction enhances the cell’s ability to cope with oxidative stress. Additionally, the compound may influence other metabolic pathways related to inflammation and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and pathways, thereby modulating its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of zinc bromide as a catalyst in the bromination reaction . Another method involves a Grignard exchange reaction using 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions include:
Oxidation: 3-Bromo-4,5-difluorobenzoic acid.
Reduction: 3-Bromo-4,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-4,5-difluorobenzaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the manufacture of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-difluorobenzaldehyde: Similar structure but different substitution pattern.
4-Bromo-2,3-difluorobenzaldehyde: Another isomer with distinct properties.
3-Bromo-4,5-difluorobenzyl alcohol: A reduced form of the aldehyde
Uniqueness
3-Bromo-4,5-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
3-bromo-4,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVSYGPVVEMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)

![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)






